Picloram-13C6 is a stable isotope-labeled derivative of Picloram, a systemic herbicide commonly used for controlling broadleaf weeds and woody plants. The compound is classified under the category of pyridine carboxylic acid herbicides, specifically as a trichloropyridine derivative. Picloram is known for its effectiveness in agricultural and non-agricultural settings, including forestry and rangeland management.
Picloram was first synthesized in the 1960s and has been widely used due to its ability to translocate through plant systems, providing long-lasting weed control. The chemical structure of Picloram-13C6 includes six carbon atoms that are isotopically labeled with carbon-13, enhancing its detection in various analytical applications. Its classification falls under the broader category of herbicides, specifically those that inhibit plant growth by mimicking natural plant hormones.
The synthesis of Picloram-13C6 typically involves several steps:
These synthetic methods involve precise control over reaction conditions such as temperature and pH to maximize yields and purity of the final product .
The molecular structure of Picloram-13C6 can be described as follows:
The presence of carbon-13 isotopes does not significantly alter the chemical properties but allows for enhanced tracking in biochemical studies .
Picloram-13C6 participates in various chemical reactions typical for herbicides:
These reactions are critical for understanding the environmental impact and degradation pathways of Picloram-13C6 in agricultural settings .
The mechanism by which Picloram-13C6 exerts its herbicidal effects involves:
This mechanism highlights the importance of understanding how herbicides interact with plant biology to develop effective weed management strategies .
The physical and chemical properties of Picloram-13C6 include:
These properties are essential for determining application methods and environmental safety measures when using this compound .
Picloram-13C6 is primarily used in scientific research applications for:
These applications underscore the significance of isotopically labeled compounds in advancing our understanding of herbicide behavior and impact on ecosystems .
Picloram-¹³C₆ represents a strategically labeled isotopologue of the synthetic auxin herbicide picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid), where six naturally occurring carbon-12 (¹²C) atoms are replaced with stable carbon-13 (¹³C) isotopes. This isotopic substitution occurs at specific positions within the pyridine carboxylic acid backbone, creating a molecule with identical chemical properties to native picloram but possessing a distinct mass signature detectable via mass spectrometry [2]. The molecular mass increases from 241.46 g/mol (unlabeled) to 247.46 g/mol (¹³C₆-labeled), creating a +6 Da mass shift that enables unambiguous differentiation from endogenous compounds and environmental contaminants in analytical systems [2] [4].
The fundamental rationale for isotopic labeling lies in overcoming the analytical challenges of tracking pesticide fate in complex biological and environmental matrices. Picloram exhibits high mobility in soil-water systems and can undergo metabolic transformations in plants, making conventional detection methods insufficient for precise pathway elucidation [4]. The ¹³C₆-label serves as an internal tracer that maintains molecular integrity through physical, chemical, and biological processes, allowing researchers to: (1) distinguish applied picloram from co-occurring pesticides or degradation products, (2) quantify translocation patterns in plant tissues without interference from natural background signals, and (3) identify metabolites containing the intact pyridine ring structure through characteristic mass shifts in fragmentation patterns [2]. Critically, unlike radioactive isotopes (e.g., ¹⁴C), stable ¹³C labeling eliminates radiation hazards while retaining high detection sensitivity when paired with modern mass spectrometry platforms [2] [4].
Table 1: Analytical Advantages of Picloram-¹³C₆ in Environmental and Metabolic Studies
Analytical Challenge | Conventional Picloram Analysis | Picloram-¹³C₆ Solution |
---|---|---|
Background Interference | Co-eluting compounds with similar m/z complicate detection | +6 Da mass shift enables isotopic differentiation |
Metabolite Identification | Difficult to distinguish parent molecule from transformation products | Retained ¹³C₆ signature in metabolites reveals biotransformation pathways |
Quantitation Accuracy | Matrix effects cause signal suppression/enhancement | Isotope dilution mass spectrometry (IDMS) corrects for recovery losses |
Low Concentration Detection | Limited by noise and interfering substances | Enhanced signal-to-noise ratio in selected reaction monitoring (SRM) modes |
Environmental Tracing | Cannot discriminate sources in multi-residue scenarios | Unique isotopic signature enables source attribution |
The development of isotope-labeled agrochemicals parallels advancements in both synthetic chemistry and analytical technology. Early herbicide fate studies (1950s-1960s) predominantly utilized radioactive isotopes like ¹⁴C due to their high detection sensitivity via scintillation counting [3]. However, significant safety concerns, regulatory restrictions, and waste disposal challenges associated with radioactive materials spurred interest in stable isotope alternatives [2]. Picloram, first registered in the 1960s, became a candidate for isotopic labeling due to its extensive agricultural use and environmental persistence concerns [1] [4].
The emergence of affordable gas chromatography-mass spectrometry (GC-MS) in the 1980s enabled practical utilization of stable isotopes, though early applications focused on light isotopes (²H, ¹⁵N) due to synthesis constraints [2]. The development of efficient ¹³C-labeling methodologies for complex organic molecules accelerated in the 2000s, driven by improved carbon-13 precursor availability and catalytic carbonylation techniques [2]. Picloram-¹³C₆ specifically capitalizes on these advances, with uniform labeling providing maximum mass differentiation for sensitive detection. The transition to comprehensive ¹³C₆ labeling represents a significant evolution from earlier partial labeling approaches, offering superior metabolic tracking capabilities [2].
Table 2: Key Milestones in Isotope-Labeled Herbicide Development
Time Period | Isotope Labeling Focus | Analytical Drivers | Herbicide Examples |
---|---|---|---|
1950s-1970s | Radioactive isotopes (¹⁴C, ³²P) | Scintillation counters, autoradiography | 2,4-D-¹⁴C, atrazine-¹⁴C |
1980s-1990s | Partial stable isotopes (²H, ¹⁵N) | GC-MS with electron impact ionization | Glyphosate-d₂, simazine-¹⁵N |
2000s-2010s | Selective ¹³C/¹⁵N combinations | LC-MS/MS with electrospray ionization | Dicamba-¹³C₆, imidacloprid-¹³C₆ |
2010s-Present | Uniform ¹³C₆/¹⁵N full labeling | High-resolution mass spectrometry (HRMS) | Picloram-¹³C₆, halauxifen-methyl-¹³C₆ |
The implementation of Picloram-¹³C₆ has transformed fundamental and applied research across multiple domains by enabling unprecedented precision in tracking studies. In plant metabolism research, the isotope label permits discrimination between herbicide-induced hormonal changes and endogenous physiological processes. When applied to Brassica napus (oilseed rape), Picloram-¹³C₆ facilitated the discovery that auxinic herbicides trigger rapid upregulation of GH3 genes, which encode enzymes responsible for converting free indole-3-acetic acid (IAA) into conjugated forms [1]. The ¹³C₆ signature allowed simultaneous monitoring of both picloram and endogenous IAA pools, revealing that picloram itself resists conjugation—explaining its prolonged phytotoxicity compared to natural auxins [1].
In environmental fate studies, Picloram-¹³C₆ enables reliable quantification at trace levels (ng/L) in complex aqueous matrices. Automated online solid-phase extraction coupled with LC-MS/MS leverages the isotopic label for isotope dilution quantitation, effectively compensating for matrix effects in surface and groundwater [4]. This approach revealed picloram contamination in the Llobregat River basin (Spain) at concentrations requiring regulatory attention, demonstrating the compound's environmental mobility [4]. The ¹³C₆ label further facilitates identification of novel transformation products through diagnostic mass spectral patterns, as evidenced by the detection of chlorinated pyridine derivatives resulting from microbial degradation [4].
For mode-of-action investigations, the isotopic label provides spatial resolution of herbicide distribution within plant tissues. Combining Picloram-¹³C₆ with matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) visualizes accumulation patterns in meristematic regions of sensitive weeds, directly correlating subcellular localization with phytotoxicity symptoms [1]. Additionally, the label enables discrimination between parent picloram and potential bioactive metabolites in receptor binding assays, confirming that the herbicidal activity primarily originates from the intact molecule rather than its derivatives [1] [2].
Table 3: Performance Metrics of Picloram-¹³C₆ in Advanced Analytical Methods
Analytical Method | Detection Limit (Picloram-¹³C₆) | Key Advantages | Representative Application |
---|---|---|---|
LC-MS/MS (IDMS) | 2.5 ng/L in water | Compensation for extraction losses, matrix effects | Quantitative monitoring in groundwater [4] |
High-Resolution MS | 0.1 pg in plant tissue | Unambiguous metabolite identification | Metabolic pathway elucidation in Brassica napus [1] |
MALDI Imaging MS | 50 µm spatial resolution | In situ distribution mapping | Localization in meristematic regions [1] |
Isotope Pair Labeling | <1% false positives | Pathway-specific metabolite screening | Identification of pyridine-ring metabolites [2] |
The Pathway of Origin Determination in Untargeted Metabolomics (PODIUM) approach exemplifies the transformative power of ¹³C₆ labeling. By applying [¹³C₆]-precursors and detecting peak pairs (+6 Da) in mass spectra, researchers can rapidly identify all metabolites derived from a specific precursor within complex biological samples [2]. While initially developed for phenylalanine-derived metabolites, this methodology directly translates to Picloram-¹³C₆ studies, enabling comprehensive mapping of its metabolic network in non-target organisms and soil microbiomes [2] [4]. Such pathway-centric analysis reveals unexpected biochemical transformations, including the incorporation of picloram-derived carbon into non-target metabolic pathways—findings inaccessible through conventional approaches [2].
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7